molecular formula C22H25Cl2N3O B271870 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine

Cat. No. B271870
M. Wt: 418.4 g/mol
InChI Key: MYZGRXKWANCILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.

Mechanism of Action

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine leads to the influx of calcium ions into the cell, which triggers various signaling pathways that are involved in cognitive function, memory, and neurotransmitter release.
Biochemical and Physiological Effects:
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, regulating neurotransmitter release, and reducing inflammation. N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine also has limitations, including its short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing more potent and selective analogs. Additionally, further research is needed to elucidate the underlying mechanisms of N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine's effects on cognitive function, memory, and neurotransmitter release.

Synthesis Methods

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 1H-indole-3-carboxaldehyde to form the intermediate compound 1-(2,4-dichlorobenzyl)-1H-indole-3-carboxaldehyde. The intermediate compound is then reacted with morpholine and N-methyl-N-(trimethylsilyl)acetamide to form the final product N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine.

Scientific Research Applications

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by enhancing α7 nAChR activity. In schizophrenia, N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has been shown to improve auditory sensory gating, which is impaired in patients with schizophrenia. In depression, N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine has been shown to have antidepressant-like effects by regulating the release of neurotransmitters such as serotonin and dopamine.

properties

Product Name

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine

Molecular Formula

C22H25Cl2N3O

Molecular Weight

418.4 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C22H25Cl2N3O/c23-19-6-5-17(21(24)13-19)15-27-16-18(20-3-1-2-4-22(20)27)14-25-7-8-26-9-11-28-12-10-26/h1-6,13,16,25H,7-12,14-15H2

InChI Key

MYZGRXKWANCILN-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.